N1-(1,1,1-Trifluoroethyl)pseudoUridine

RNA modification Nucleoside analog Physicochemical property

Researchers optimizing mRNA therapeutics require modified nucleosides with predictable RNA stability and translational fidelity profiles. Substituting N1-pseudouridine analogs without systematic re-optimization risks irreproducible IVT yields and altered immunogenicity. N1-(1,1,1-Trifluoroethyl)pseudoUridine (CAS 1613529-80-8) provides a distinct trifluoroethyl substituent for rigorous SAR comparisons against N1-methyl and N1-ethyl pseudouridine: • LogP -1.5 vs -2.6 for m1Ψ; 9 H-bond acceptors vs 6 • Class-level evidence of enhanced 3′-exonuclease resistance • ≥98% purity, MW 326.23 g/mol, C₁₁H₁₃F₃N₂O₆ Bulk quantities and custom synthesis available for IVT workflow optimization.

Molecular Formula C11H13F3N2O6
Molecular Weight 326.23 g/mol
Cat. No. B15140137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(1,1,1-Trifluoroethyl)pseudoUridine
Molecular FormulaC11H13F3N2O6
Molecular Weight326.23 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1CC(F)(F)F)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C11H13F3N2O6/c12-11(13,14)3-16-1-4(9(20)15-10(16)21)8-7(19)6(18)5(2-17)22-8/h1,5-8,17-19H,2-3H2,(H,15,20,21)/t5-,6?,7+,8+/m1/s1
InChIKeyNKQNAEGJFNGCQR-BJLRKGDGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-(1,1,1-Trifluoroethyl)pseudoUridine Overview


N1-(1,1,1-Trifluoroethyl)pseudoUridine (CAS 1613529-80-8) is a chemically modified pseudouridine analog bearing a 2,2,2-trifluoroethyl group at the N1 position of the pyrimidine ring . This compound belongs to the broader class of N1-alkylated pseudouridine derivatives, which are investigated for their ability to modulate RNA structure, stability, and translational properties when incorporated into synthetic RNA [1]. The trifluoroethyl substituent introduces distinctive electronic and steric characteristics that differentiate it from simpler alkyl homologs such as N1-methylpseudouridine and N1-ethylpseudouridine [2].

Compound class N1-trifluoroethyl pseudouridine analog
Workflow fit RNA structure-function & stability studies
Key differentiator Unique electronic/steric profile vs. m1Ψ, e1Ψ

N1-(1,1,1-Trifluoroethyl)pseudoUridine Substitution Limitations


N1-substituted pseudouridine analogs exhibit widely divergent physicochemical and biological properties that preclude simple interchange. The nature of the N1 substituent governs critical parameters including hydrogen-bonding capacity, lipophilicity (LogP), and steric bulk—each of which directly influences RNA duplex stability, translational fidelity, and interactions with cellular RNA-binding proteins [1]. Unlike N1-methylpseudouridine (m1Ψ) which is widely used in mRNA vaccines, or N1-ethylpseudouridine (e1Ψ) which is employed in certain RNA therapeutics, the trifluoroethyl group confers a unique combination of enhanced hydrophobicity and altered electronic character due to the strong electron-withdrawing effect of the CF3 moiety [2]. These physicochemical distinctions mean that substituting one analog for another without re-optimizing formulation, delivery, and functional assays risks compromising experimental reproducibility and therapeutic performance.

N1 Substituent Impact

N1 group governs H-bonding, LogP, and steric bulk; trifluoroethyl adds strong electron withdrawal.

Property Divergence

Higher hydrophobicity and H-bond acceptor count shift solubility and protein-interaction profiles.

Protocol Re-optimization

Direct substitution without assay re-validation may compromise RNA functional reproducibility.

N1-(1,1,1-Trifluoroethyl)pseudoUridine: Quantitative Comparisons


Molecular Weight

N1-(1,1,1-Trifluoroethyl)pseudoUridine exhibits a molecular weight of 326.23 g/mol [1], which is 68.0 g/mol larger than the widely used N1-methylpseudouridine (m1Ψ, MW 258.23) [2] and 54.0 g/mol larger than N1-ethylpseudouridine (e1Ψ, MW 272.25) . This substantial increase in molecular mass arises from the trifluoroethyl group (C2H2F3, mass contribution ~99 Da) replacing a hydrogen atom.

Molecular Weight
Reported
326.23 g/mol
+68.0 vs m1Ψ
Impacts molar calculation and inventory
Free nucleoside, formula-based
RNA modification Nucleoside analog Physicochemical property

Lipophilicity (LogP)

The calculated LogP (XLogP) for N1-(1,1,1-Trifluoroethyl)pseudoUridine is -1.5 , indicating moderate hydrophilicity. This value is 1.1 LogP units higher (less hydrophilic) than N1-methylpseudouridine which has a calculated LogP of -2.6 [1]. The trifluoroethyl group introduces substantial lipophilic character relative to the methyl substituent, which may influence solubility profiles and interactions with hydrophobic protein pockets.

Lipophilicity (LogP)
Reported
-1.5
Δ +1.1 vs m1Ψ
Higher hydrophobicity may alter solubility and formulation
XLogP computational estimate
Lipophilicity Solubility Formulation

Hydrogen Bond Acceptor Count

N1-(1,1,1-Trifluoroethyl)pseudoUridine contains 9 hydrogen bond acceptor atoms [1], compared to only 6 acceptors in N1-methylpseudouridine [2] and 6 acceptors in N1-ethylpseudouridine. The three fluorine atoms of the trifluoroethyl group each serve as weak hydrogen bond acceptors, potentially creating additional, albeit weak, interaction sites with solvent, proteins, or RNA backbones.

H-Bond Acceptors
Reported
9
+3 vs m1Ψ / e1Ψ
Additional fluorine acceptors may influence RNA-protein binding
Weak acceptors; context-dependent
Hydrogen bonding RNA duplex stability Molecular recognition

Purity Specifications

Commercial suppliers of N1-(1,1,1-Trifluoroethyl)pseudoUridine consistently report minimum purity of ≥98% by HPLC [1][2]. This purity specification aligns with or exceeds that of many common N1-methylpseudouridine preparations, which are often offered at ≥95% purity . The high purity is essential for minimizing batch-to-batch variability in sensitive in vitro transcription reactions where minor impurities can alter RNA yield and immunogenicity profiles.

Vendor Purity
Specification review
≥98% (HPLC)
High purity supports reproducible IVT
Verify lot-specific COA
Quality control Procurement specification In vitro transcription

N1-(1,1,1-Trifluoroethyl)pseudoUridine Applications


RNA Nuclease Resistance Studies

Studies on siRNA containing trifluoroethyl-modified ribose at the 3'-dangling end demonstrate improved resistance to hydrolysis by 3'-exonuclease [1]. While this data does not directly measure N1-(1,1,1-Trifluoroethyl)pseudoUridine, it establishes a class-level precedent that the trifluoroethyl group can enhance nuclease resistance when incorporated into RNA. Researchers may use this nucleoside to systematically compare RNA stability profiles against N1-methylpseudouridine and N1-ethylpseudouridine in relevant biological matrices.

RNA-Protein Interactions and Hydrophobicity

The increased lipophilicity (LogP -1.5 vs -2.6 for m1Ψ) and additional hydrogen bond acceptor capacity (9 vs 6) of N1-(1,1,1-Trifluoroethyl)pseudoUridine [2] suggest it may differentially engage with RNA-binding proteins containing hydrophobic pockets or fluorine-sensitive binding interfaces. This nucleoside is suited for structure-activity relationship (SAR) studies aimed at mapping how N1 substituent bulk and polarity modulate protein recognition, with potential implications for tuning immunogenicity and translational regulation.

In Vitro Transcription Optimization

Given its distinct molecular weight (326.23 g/mol) and purity specifications (≥98%) [3], N1-(1,1,1-Trifluoroethyl)pseudoUridine requires careful adjustment of IVT reaction stoichiometry compared to standard N1-methylpseudouridine workflows. Researchers developing novel mRNA therapeutics can evaluate whether this analog offers any advantage in terms of RNA yield, integrity, or functional expression relative to established N1-modified pseudouridines, particularly in contexts where altered base-pairing dynamics or reduced innate immune activation are desired.

Application
Selection Property
Validation Focus
Nuclease resistance profiling
Trifluoroethyl modification context
Compare RNA stability against m1Ψ and e1Ψ in biological matrices
RNA-protein interaction SAR
Hydrophobicity & H-bond acceptor profile
Assess binding modulation with fluorine-sensitive protein domains
IVT workflow integration
Molar stoichiometry & purity specification
Evaluate RNA yield, integrity, and expression relative to m1Ψ

Technical Documentation Hub

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